Dipotassium octadec-2-enylsuccinate
Description
Contextualizing Unique Chemical Structures within the Succinate (B1194679) Class
The succinate class of compounds is characterized by a butanedioate backbone. These molecules are notable for their role in fundamental biochemical processes, such as the Krebs cycle, where succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. youtube.comresearchgate.net This enzymatic complex is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. youtube.comnih.gov The succinate dehydrogenase complex itself is composed of four subunits (SDHA, SDHB, SDHC, SDHD), with the catalytic activity residing in the hydrophilic SDHA and SDHB subunits. nih.govwikipedia.org
The uniqueness of compounds like dipotassium (B57713) octadec-2-enylsuccinate arises from the addition of a long-chain alkenyl group to this succinate base. In this specific case, an 18-carbon chain (octadecenyl) with a double bond at the second position is attached. This lipophilic hydrocarbon tail combined with the hydrophilic dicarboxylate head imparts an amphiphilic nature to the molecule. This structure is a significant deviation from the simple succinate anion found in metabolic pathways and places it into a category of functionalized succinates with potential surfactant properties. A related compound, Dipotassium tetradec-2-enylsuccinate, which has a shorter 14-carbon chain, is also noted for its amphiphilic nature and use as a biodegradable surfactant. ontosight.ai
Historical Perspective on Octadec-2-enylsuccinate Derivatives
The investigation of alkenyl succinates has been ongoing for some time, primarily driven by their industrial applications. A prominent and widely studied precursor is octenyl succinic anhydride (B1165640) (OSA), which features a shorter C8 alkenyl chain. OSA is commonly used to modify starches, creating food additives with emulsifying and stabilizing properties. The historical development of these compounds has largely been in the context of food science and industrial chemistry rather than fundamental academic research.
Derivatives with longer chains, such as octadecenylsuccinates, represent a logical extension of this research, exploring how chain length affects physical and chemical properties. The focus on the dipotassium salt form, specifically, points towards applications where water solubility and a defined ionic character are desirable.
Rationale for Dedicated Academic Investigation of Dipotassium Octadec-2-enylsuccinate
The dedicated investigation of this compound stems from the need to understand the structure-property relationships in long-chain alkenyl succinates. The precise positioning of the double bond at the C-2 position of the octadecenyl chain and the presence of two potassium counter-ions are defining structural features.
The IUPAC name for this compound is dipotassium;2-[(E)-octadec-2-enyl]butanedioate. Research into this specific molecule allows for a detailed examination of how this defined structure influences its behavior in aqueous solutions, its interaction with surfaces, and its potential as a specialty surfactant or emulsifier. Its classification under CAS number 57170-05-5 provides a unique identifier for researchers to track and report findings on this exact chemical entity.
Overview of Research Trajectories for Novel Dipotassium Compounds
Research into novel dipotassium compounds often centers on their potential as functional materials. For organic salts like this compound, research trajectories can include:
Surfactant Properties: Investigating critical micelle concentration (CMC), surface tension reduction, and emulsification capabilities.
Material Science: Exploring its use as a stabilizer or modifier in polymer or colloidal systems.
Biodegradability: Assessing its environmental fate, which is a crucial factor for modern chemical products.
The synthesis and characterization of such compounds contribute to the broader library of functional organic molecules, providing new tools for chemists and material scientists.
Chemical and Physical Properties
The fundamental properties of this compound are dictated by its molecular structure.
| Property | Value |
| Molecular Formula | C22H38K2O4 |
| Molecular Weight | 444.70 g/mol |
| CAS Number | 57170-05-5 |
| IUPAC Name | dipotassium;2-[(E)-octadec-2-enyl]butanedioate |
| InChI Key | KBODHJSZTFLROJ-WXIBIURSSA-L |
Table generated from data provided by BOC Sciences.
Structure
2D Structure
Properties
CAS No. |
57170-05-5 |
|---|---|
Molecular Formula |
C22H38K2O4 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
dipotassium;2-[(E)-octadec-2-enyl]butanedioate |
InChI |
InChI=1S/C22H40O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;;/h16-17,20H,2-15,18-19H2,1H3,(H,23,24)(H,25,26);;/q;2*+1/p-2/b17-16+;; |
InChI Key |
KBODHJSZTFLROJ-WXIBIURSSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dipotassium Octadec 2 Enylsuccinate
Critical Analysis of Conventional Synthetic Routes to Unsaturated Succinates
Conventional methods for the synthesis of unsaturated succinates, the precursors to dipotassium (B57713) octadec-2-enylsuccinate, have traditionally relied on robust and well-established chemical transformations. These routes, while effective, are often characterized by limitations in selectivity and sustainability.
Esterification and Saponification Strategies
A common pathway to dipotassium octadec-2-enylsuccinate involves the initial synthesis of a dialkyl octadec-2-enylsuccinate ester, followed by saponification. The esterification is typically carried out by reacting octadec-2-enylsuccinic anhydride (B1165640) with an alcohol, often in the presence of an acid catalyst. The resulting diester is then hydrolyzed using a strong base, such as potassium hydroxide (B78521), to yield the dipotassium salt. nih.govepo.orgsigmaaldrich.com
The saponification process is essentially irreversible under basic conditions because the final carboxylate salt is deprotonated. nih.gov This drives the reaction to completion, ensuring a high yield of the desired salt. The choice of solvent and reaction temperature is crucial to ensure complete hydrolysis without promoting unwanted side reactions.
However, this two-step approach has inherent drawbacks. The initial esterification can sometimes lead to a mixture of products if the starting anhydride is not pure. Furthermore, the saponification step, while straightforward, requires stoichiometric amounts of base and generates an alcohol as a byproduct, which must be separated and recovered, adding to the process complexity and cost.
Maleic Anhydride Alkylation Routes
Another well-established method for creating the succinate (B1194679) backbone is through the alkylation of maleic anhydride. This approach typically involves the reaction of maleic anhydride with an octadecene isomer under conditions that promote an "ene" reaction or a related alkylation mechanism. The resulting octadecenylsuccinic anhydride can then be hydrolyzed to the corresponding dicarboxylic acid and subsequently neutralized with potassium hydroxide to form the dipotassium salt.
The direct hydrogenation of maleic anhydride to succinic anhydride is a related industrial process, which can then be further functionalized. researchgate.netorganic-chemistry.org While this provides the succinate moiety, the introduction of the specific octadec-2-enyl group in a controlled manner remains a significant challenge. Industrial production of succinic acid has historically relied on the hydrogenation of maleic acid or maleic anhydride derived from petrochemical sources. wikipedia.orgnih.gov These processes often require high temperatures and pressures, as well as the use of noble metal catalysts. nih.gov
The primary limitation of these maleic anhydride-based routes is often the lack of stereocontrol, leading to mixtures of isomers. Controlling the position of the double bond in the final product can also be difficult.
| Conventional Synthesis Parameter | Esterification/Saponification | Maleic Anhydride Alkylation |
| Starting Materials | Octadec-2-enylsuccinic anhydride, Alcohol, Base (e.g., KOH) | Maleic anhydride, Octadecene |
| Key Intermediates | Dialkyl octadec-2-enylsuccinate | Octadecenylsuccinic anhydride |
| Reaction Steps | 2 (Esterification, Saponification) | 2 (Alkylation, Hydrolysis/Neutralization) |
| Advantages | High yield in saponification step | Utilizes readily available starting materials |
| Disadvantages | Use of stoichiometric base, byproduct separation | Lack of stereocontrol, potential for isomer mixtures |
Development of Novel and Optimized Synthetic Pathways for this compound
Stereoselective Synthesis Approaches
The presence of a stereocenter at the C-2 position of the succinate moiety and the E/Z configuration of the double bond in the octadecenyl chain offer the potential for multiple stereoisomers of this compound. The biological activity and material properties of these isomers can vary significantly. Consequently, the development of stereoselective synthetic methods is of great interest.
Recent advances in asymmetric catalysis have enabled the stereodivergent synthesis of chiral succinimides, which are valuable precursors to chiral succinates. researchgate.netnih.gov For instance, rhodium-catalyzed asymmetric transfer hydrogenation of maleimide (B117702) derivatives can produce both syn- and anti-configured products with high enantiomeric and diastereomeric excess by carefully controlling the reaction conditions. nih.gov These chiral succinimides can, in principle, be converted to the corresponding chiral octadecenylsuccinates.
Furthermore, stereoselective methods for the synthesis of alkenes are being actively investigated. nih.govrsc.org Techniques such as the Julia olefination can provide good to excellent yields of alkenyl halides with high E/Z stereoselectivity, which could be utilized in the construction of the octadec-2-enyl chain with a defined geometry. nih.gov The development of methods for the stereoselective synthesis of all-carbon tetrasubstituted alkenes also provides a conceptual framework for controlling the geometry around the double bond. rsc.org
| Stereoselective Approach | Key Transformation | Potential Advantage for Target Synthesis |
| Asymmetric Hydrogenation | Rh-catalyzed transfer hydrogenation of maleimides | Control over the stereocenter at the C-2 position of the succinate |
| Stereoselective Olefination | Julia Olefination | Control over the E/Z geometry of the octadecenyl double bond |
| Alkyne Functionalization | Modular alkyne gem-addition | Access to stereodefined tetrasubstituted alkenes |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. rsc.org A key focus is the use of renewable feedstocks to reduce the reliance on petrochemicals. Bio-based production of succinic acid through the fermentation of carbohydrates by microorganisms such as Escherichia coli and Saccharomyces cerevisiae is a commercially viable and more sustainable alternative to traditional chemical synthesis. nih.govwikipedia.orgnih.gov This bio-succinic acid can serve as a green starting material for the synthesis of this compound.
The use of enzymatic catalysis is another cornerstone of green chemistry. Enzymes operate under mild conditions and exhibit high specificity, which can lead to cleaner reactions with fewer byproducts. nih.gov For instance, a computationally designed enzyme has been shown to catalyze a stereoselective Diels-Alder reaction, a powerful C-C bond-forming reaction that could be adapted for the synthesis of functionalized succinates. nih.gov
Furthermore, the development of solvent-free or solvent-minimized reaction conditions, as well as the use of recyclable catalysts, can significantly reduce the environmental impact of the synthesis. For example, the reaction of carboxylic acids with dicarbonates catalyzed by weak Lewis acids can proceed efficiently without the need for toxic reagents and in minimal solvent. organic-chemistry.org
Catalyst Design and Performance Evaluation in Succinate Formation
The design and performance of catalysts are critical for the efficiency and selectivity of succinate synthesis. In conventional routes, hydrogenation catalysts based on palladium or nickel are often used for the conversion of maleates to succinates. google.com However, these can be expensive and may require harsh reaction conditions.
Recent research has focused on developing more active and selective catalysts. For instance, copper-based catalysts have shown promise for the hydrogenation of dimethyl succinate. researchgate.net The design of catalysts that can operate under milder conditions and with higher selectivity towards the desired product is an active area of research.
In the context of stereoselective synthesis, the design of chiral catalysts is paramount. As mentioned earlier, tethered rhodium catalysts have been successfully employed for the stereodivergent synthesis of chiral succinimides. researchgate.netnih.gov The performance of these catalysts is evaluated based on their turnover number (TON), enantiomeric excess (ee), and diastereomeric ratio (dr). For example, rhodium catalysts have achieved TONs up to 2000 with >99% ee and >99:1 dr in the synthesis of chiral succinimides. nih.gov
Computational methods are also playing an increasingly important role in catalyst design. nih.gov By modeling the transition states of catalytic reactions, researchers can predict which catalyst structures will favor the formation of a specific stereoisomer, accelerating the discovery of new and more effective catalysts.
| Catalyst Type | Application in Succinate Synthesis | Key Performance Metrics |
| Heterogeneous Hydrogenation Catalysts (e.g., Pd, Ni, Cu) | Conversion of maleates to succinates | Activity, Selectivity, Stability |
| Chiral Rhodium Catalysts | Asymmetric hydrogenation for chiral succinates | Turnover Number (TON), Enantiomeric Excess (ee), Diastereomeric Ratio (dr) |
| Biocatalysts (Enzymes) | Stereoselective C-C bond formation | Substrate specificity, Stereoselectivity, Activity under mild conditions |
Large-Scale Synthesis Considerations and Process Intensification for this compound Production
The industrial-scale production of this compound would be heavily influenced by the synthesis of its precursor, octadec-2-enylsuccinic anhydride. This reaction, an ene reaction between octadec-2-ene and maleic anhydride, presents several challenges when scaled up.
Key Considerations for Large-Scale Synthesis:
Reaction Kinetics and Thermodynamics: The ene reaction is typically slow and requires elevated temperatures (180-240 °C) to proceed at a reasonable rate. This high temperature can lead to side reactions, including isomerization of the octadecene, polymerization of the maleic anhydride, and the formation of by-products.
Heat Management: The reaction is exothermic, and efficient heat removal is critical to prevent thermal runaways and control the reaction selectivity. The use of specialized reactor designs, such as loop reactors or continuous stirred-tank reactors (CSTRs) with high heat transfer capabilities, would be essential.
Mixing and Mass Transfer: Ensuring efficient mixing of the liquid olefin and the often-solid maleic anhydride is crucial for maximizing the reaction rate and yield. Inadequate mixing can lead to localized overheating and increased by-product formation.
Material of Construction: The acidic nature of maleic anhydride and the resulting succinic anhydride derivative requires the use of corrosion-resistant materials for the reactor and downstream processing equipment.
Process Intensification Strategies:
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the production of this compound, several strategies could be employed:
Continuous Flow Reactors: Transitioning from traditional batch reactors to continuous flow systems, such as microreactors or plug flow reactors, can offer significant advantages. These include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the smaller reaction volumes at any given time.
Catalytic Approaches: While the ene reaction can be performed thermally, the use of Lewis acid or Brønsted acid catalysts could potentially lower the required reaction temperature, thereby reducing energy consumption and minimizing side reactions. The selection of a suitable, recoverable catalyst would be a key area of research.
Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. For the saponification step, where the anhydride is converted to the salt, reactive distillation could potentially be used to remove water or other volatile by-products, driving the reaction to completion.
A comparative overview of batch versus continuous processing for the synthesis of the anhydride precursor is presented below:
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Can be challenging, especially with solids | Highly efficient |
| Safety | Higher risk due to large volumes of reactants | Inherently safer with smaller inventories |
| Control | Less precise control over temperature and residence time | Precise control over all reaction parameters |
| Scalability | Can be difficult and costly | More straightforward to scale out by adding more reactors |
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity for this compound is critical for its potential applications, as impurities can affect its performance and stability. The purification strategy will depend on the nature of the impurities present after the synthesis.
Primary Impurities and Their Removal:
Unreacted Starting Materials: Residual octadecene and maleic anhydride (or its hydrolysis product, maleic acid) may be present. Unreacted octadecene can potentially be removed by distillation under reduced pressure. Maleic acid and other water-soluble impurities can be separated during the workup and isolation of the final salt.
Isomeric By-products: The ene reaction can produce a mixture of isomers of octadecenylsuccinic anhydride, differing in the position of the double bond and the point of attachment of the succinic anhydride moiety. Separating these isomers is challenging and may require advanced techniques like preparative chromatography, though this is often not economically viable for large-scale production.
Polymeric By-products: High reaction temperatures can lead to the formation of polymeric materials. These are typically high molecular weight and can often be removed by filtration or precipitation.
Purification and Isolation Techniques:
Crystallization: This is a primary method for purifying solid compounds. A suitable solvent system would need to be identified in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
Precipitation/Anti-solvent Addition: The dipotassium salt can be precipitated from the reaction mixture by the addition of an anti-solvent, a liquid in which the desired product is insoluble. This is an effective way to isolate the crude product before further purification.
Washing: The isolated solid can be washed with appropriate solvents to remove residual impurities. For instance, washing with a non-polar solvent could remove any remaining octadecene, while washing with a specific aqueous or organic solvent could remove other by-products.
Drying: After isolation and washing, the final product must be thoroughly dried to remove any residual solvents. This is often done under vacuum at a controlled temperature to prevent degradation of the compound.
The following table summarizes potential purification techniques and the impurities they target:
| Purification Technique | Target Impurities | Principle of Separation |
| Distillation (of precursor) | Unreacted octadecene | Difference in boiling points |
| Filtration | Polymeric by-products | Difference in physical state (solid vs. liquid) |
| Crystallization | Isomeric by-products, unreacted starting materials | Difference in solubility |
| Precipitation | Water-soluble impurities | Difference in solubility in a given solvent system |
| Washing | Residual starting materials and by-products | Differential solubility of compounds in the wash solvent |
Mechanistic Investigations of Chemical Reactivity of Dipotassium Octadec 2 Enylsuccinate
Reaction Kinetics and Thermodynamics of Core Transformations
The core reactivity of dipotassium (B57713) octadec-2-enylsuccinate revolves around the stability and reactions of its succinate (B1194679) and olefinic functionalities.
In an aqueous solution, dipotassium octadec-2-enylsuccinate dissociates into two potassium cations (K⁺) and an octadec-2-enylsuccinate dianion. The reactivity of this dianion is best understood by considering the acid-base equilibria of its corresponding dicarboxylic acid, octadecenylsuccinic acid. The succinate portion is subject to protonation in a pH-dependent manner.
(CH₂)₂(CO₂⁻)₂ + H₂O ⇌ (CH₂)₂(CO₂H)(CO₂⁻) + OH⁻ (First Protonation)
(CH₂)₂(CO₂H)(CO₂⁻) + H₂O ⇌ (CH₂)₂(CO₂H)₂ + OH⁻ (Second Protonation)
In a neutral or alkaline solution (pH > 7), the compound will predominantly exist as the fully deprotonated dianion, (octadec-2-enyl)succinate²⁻. rsc.org As the pH is lowered into the acidic range, the carboxylate groups will be sequentially protonated. Around pH 5.6, a significant portion of the molecules will be in the monoprotonated state, and below pH 4.2, the fully protonated dicarboxylic acid form becomes dominant. brainly.comrsc.org The thermodynamics of these protonation steps are fundamental to controlling the solubility and reactivity of the molecule, particularly in derivatization reactions that require the carboxylic acid form.
Table 1: Acid Dissociation Constants for Succinic Acid This table provides approximate pKa values for the parent succinic acid, which guide the understanding of the protonation state of the succinate moiety in this compound.
| Dissociation Step | Species | pKa Value |
| First Dissociation | H₂A ⇌ HA⁻ + H⁺ | ~4.2 wikipedia.orgbrainly.com |
| Second Dissociation | HA⁻ ⇌ A²⁻ + H⁺ | ~5.6 wikipedia.orgbrainly.com |
| H₂A represents the fully protonated dicarboxylic acid, HA⁻ the monoprotonated anion, and A²⁻ the fully deprotonated dianion. |
The carbon-carbon double bond in the octadec-2-enyl chain is a site of significant reactivity, susceptible to various electrophilic addition reactions.
Hydrogenation: The double bond can be saturated through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. This process converts the unsaturated octadecenyl group into a saturated octadecyl group, yielding dipotassium octadecylsuccinate. The carboxylate groups can play a role in this process, sometimes acting as a coordinating anchor to the metal center, which can influence the reaction's efficiency and selectivity. nih.gov Various transition metal catalysts, including those based on iridium, copper, and ruthenium, are effective for the hydrogenation of unsaturated carboxylic acids and their salts. rsc.orgacs.orgrsc.org
Halogenation: The olefinic bond readily undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. This results in the formation of a vicinal dihalide. The long, non-polar alkenyl chain ensures good solubility in common organic solvents where such reactions are typically performed.
Table 2: Common Addition Reactions of the Olefinic Bond
| Reaction | Reagents | Product | Key Features |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C, PtO₂, Ir-complexes nih.gov) | Dipotassium octadecylsuccinate | Saturation of the C=C bond. |
| Halogenation | X₂ (X = Cl, Br) in CCl₄ or CH₂Cl₂ | Dipotassium 2,3-dihalo-octadecylsuccinate | Electrophilic addition, anti-stereochemistry. |
Exploration of Derivatives and Functionalization Pathways
The distinct functional groups of this compound allow for selective modifications, leading to a wide range of derivatives.
Beyond simple addition reactions, the double bond is a gateway to further functionalization.
Epoxidation: The double bond can be converted into an epoxide (an oxirane ring) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org This reaction is a concerted syn-addition of an oxygen atom across the double bond. The resulting product, dipotassium 2-(1,2-epoxyoctadecyl)succinate, contains a reactive three-membered ring that can be opened by various nucleophiles, leading to further derivatives like diols via acid-catalyzed hydrolysis. libretexts.org Enzymatic methods using peroxygenases also offer a green alternative for the epoxidation of long-chain alkenes. mdpi.comnih.gov
Ozonolysis: A more drastic modification involves oxidative cleavage of the double bond with ozone (O₃). wikipedia.orgmasterorganicchemistry.com The outcome of this reaction depends on the subsequent work-up step. Reductive workup (e.g., with zinc or dimethyl sulfide) cleaves the C18 chain, yielding two smaller molecules: an aldehyde and another aldehyde attached to the succinate backbone. youtube.com Oxidative workup (e.g., with hydrogen peroxide) would oxidize the resulting aldehydes further to carboxylic acids. masterorganicchemistry.comyoutube.com This reaction is a powerful tool for breaking down the long alkenyl chain into shorter, functionalized fragments.
The carboxylate groups are relatively unreactive but can be derivatized after protonation to the corresponding dicarboxylic acid using a strong acid. The resulting octadecenylsuccinic acid can then undergo standard carboxylic acid reactions.
Esterification: The dicarboxylic acid can be converted into diesters by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). libretexts.org This converts the polar carboxyl groups into less polar ester groups, significantly altering the physical properties of the molecule.
Amidation: The dicarboxylic acid can be converted into amides. This typically requires activating the carboxyl groups first, for example, by converting them to acid chlorides using reagents like thionyl chloride (SOCl₂), or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction with a primary or secondary amine. nih.govnih.gov This pathway allows for the introduction of a wide variety of nitrogen-containing functional groups.
Table 3: Representative Derivatization Reactions of the Carboxylate Groups
| Reaction | Starting Material | Reagents | Product Class |
| Esterification | Octadecenylsuccinic Acid | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Diester |
| Amidation | Octadecenylsuccinic Acid | 1. SOCl₂ 2. Amine (R'₂NH) | Diamide |
| Amidation (Coupling) | Octadecenylsuccinic Acid | Amine (R'₂NH), Coupling Agent (e.g., EDC nih.gov) | Diamide |
Catalytic Activity and Coordination Chemistry of this compound
The unique amphiphilic structure of this compound suggests potential roles in both coordination chemistry and catalysis.
Coordination Chemistry: The two carboxylate groups of the succinate head can act as ligands for metal ions. Dicarboxylates are known to be versatile ligands, capable of coordinating to metal centers in several ways: as a bidentate chelating ligand to a single metal ion, or as a bridging ligand linking two or more metal centers to form coordination polymers or metal-organic frameworks. mdpi.comresearchgate.netacs.org The octadec-2-enylsuccinate anion could therefore form complexes or polymeric structures where the long hydrophobic tails would project outwards, potentially creating novel materials with unique solubility properties or self-assembly behaviors in different media. For instance, related alkenyl succinic anhydride (B1165640) ligands have been used to functionalize and disperse nanocrystals. rsc.orgrsc.org
Catalytic Activity (Micellar Catalysis): As an amphiphilic molecule with a hydrophilic dicarboxylate head and a long hydrophobic tail, this compound is expected to act as a surfactant. In aqueous solutions above its critical micelle concentration (CMC), it will self-assemble into micelles. These micelles can act as nanoreactors, accelerating certain organic reactions in a process known as micellar catalysis. acs.orgmdpi.com The hydrophobic core of the micelle can solubilize non-polar reactants in an aqueous medium, thereby increasing their effective concentration and facilitating reactions that would otherwise be slow or require organic solvents. nih.govacs.org The catalytic effect arises from this concentration effect and the unique microenvironment at the micelle-water interface. This property is common to many long-chain carboxylates and suggests that this compound could serve as a catalyst for various reactions, such as hydrolysis or C-H functionalization, in aqueous systems. mdpi.comnih.gov
Metal Ion Complexation Studies
The carboxylate groups in this compound provide effective sites for the complexation of metal ions. The interaction with metal ions is a key aspect of its chemistry, influencing its solubility, stability, and functionality in various systems.
Studies on analogous dicarboxylates, such as derivatives of tartaric and malic acids, offer insights into the potential complexation behavior of this compound. For instance, research on the complexation of d-electron divalent metal ions like copper(II), cobalt(II), and nickel(II) with α-hydroxy acids has revealed the formation of both monomeric and dimeric complexes. mdpi.com The stoichiometry and stability of these complexes are highly dependent on the pH of the solution and the metal-to-ligand ratio.
In systems involving copper(II) and malic acid, a dicarboxylic acid, protonated complexes can form at low pH values. As the pH increases, deprotonation of the carboxylic acid groups occurs, leading to the formation of more stable dimeric complexes. mdpi.com At neutral pH, hydroxy complexes, where hydroxide (B78521) ions are also part of the coordination sphere, can become the dominant species. mdpi.com For example, with copper(II) and malic acid, nearly 100% of the metal ions can be found in the form of a dihydroxy dimeric complex at neutral pH. mdpi.com
The behavior with other metal ions, such as nickel(II), can differ. With malic acid, nickel(II) can form a protonated complex at low pH, which then transitions to a simple 1:1 complex as the pH rises. mdpi.com The formation of hydroxy complexes is also observed at higher pH values. mdpi.com
While direct studies on this compound are limited in publicly available literature, the principles derived from similar dicarboxylate ligands suggest that it would form stable complexes with a variety of metal ions. The long alkenyl chain in its structure could also introduce steric effects and influence the aggregation behavior of the resulting metal complexes in solution.
Table 1: Representative Stability Constants (log β) for Metal-Ligand Complexes (Analogous Systems)
| Metal Ion | Ligand | Complex | log β |
| Cu(II) | Malic Acid | Cu(HMal) | 4.68 |
| Cu(II) | Malic Acid | Cu₂(Mal)₂ | 14.90 |
| Cu(II) | Malic Acid | Cu₂(Mal)₂(OH) | 19.58 |
| Cu(II) | Malic Acid | Cu₂(Mal)₂(OH)₂ | 24.16 |
| Ni(II) | Malic Acid | Ni(HMal) | 3.42 |
| Ni(II) | Malic Acid | Ni(Mal) | 5.37 |
| Ni(II) | Malic Acid | Ni(Mal)(OH) | 10.95 |
Data adapted from studies on analogous dicarboxylic acid systems. The exact values for this compound may vary.
Role as a Ligand in Homogeneous or Heterogeneous Catalysis
The ability of this compound to chelate metal ions suggests its potential application as a ligand in catalysis. The metal-ligand complex can act as a catalytically active species in either homogeneous or heterogeneous systems. The long organic chain of the ligand can provide solubility in non-polar solvents for homogeneous catalysis or serve as an anchor for immobilization on a solid support for heterogeneous catalysis.
The specific nature of the metal center and the coordination environment provided by the this compound ligand would dictate the types of catalytic reactions it could facilitate. Potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk of the octadec-2-enyl group could also play a role in influencing the selectivity of the catalytic process.
Detailed research on the catalytic applications of this compound specifically is not widely reported in the public domain. However, the vast field of coordination chemistry and catalysis provides a strong basis for predicting its potential utility.
Degradation Mechanisms Under Controlled Chemical Conditions
Understanding the degradation pathways of this compound is essential for determining its environmental fate and its stability under various processing and application conditions.
Thermal Degradation Pathways and Products
When subjected to elevated temperatures, this compound is expected to undergo thermal decomposition. The likely initial step would be the decarboxylation of the succinate moiety, leading to the loss of carbon dioxide. The presence of the double bond in the octadecenyl chain introduces a site for potential isomerization or cyclization reactions at higher temperatures.
The degradation products would likely include a mixture of hydrocarbons resulting from the fragmentation of the C18 chain, as well as potassium carbonate or oxide as the inorganic residue. The exact composition of the degradation products would depend on the temperature, atmosphere (inert or oxidative), and the presence of any catalysts.
Table 2: Potential Thermal Degradation Products of this compound
| Product Type | Potential Compounds |
| Gaseous | Carbon Dioxide |
| Volatile Organic | Alkenes, Alkanes (from C18 chain fragmentation) |
| Non-volatile Residue | Potassium Carbonate, Potassium Oxide |
Oxidative Degradation Mechanisms
In the presence of oxidizing agents or under atmospheric oxygen at elevated temperatures, the degradation of this compound would be more complex. The primary sites for oxidative attack are the double bond in the alkenyl chain and the carbon atoms adjacent to the carboxylate groups.
Oxidation of the double bond can lead to the formation of epoxides, diols, or cleavage of the carbon-carbon bond, resulting in the formation of aldehydes and carboxylic acids with shorter chain lengths. The succinate part of the molecule can also be oxidized, potentially leading to the formation of smaller dicarboxylic acids and eventually complete mineralization to carbon dioxide and water under harsh oxidative conditions.
The presence of metal ions, which can be complexed by the molecule itself, could catalyze these oxidative degradation processes.
Photochemical Transformations
The chromophores present in this compound, primarily the carbon-carbon double bond and the carboxylate groups, can absorb ultraviolet (UV) radiation. This absorption of light can lead to photochemical transformations.
The double bond can undergo cis-trans isomerization upon UV irradiation. It can also participate in [2+2] cycloaddition reactions if the molecules are suitably aligned, for example, in an aggregated state or in the solid phase. Photo-oxidation can also be initiated, where the excited state of the molecule reacts with oxygen to form hydroperoxides and other oxidation products, similar to the oxidative degradation pathways but initiated by light.
Further research is required to fully elucidate the specific photochemical reaction pathways and the quantum yields for these processes for this compound.
Theoretical and Computational Studies of Dipotassium Octadec 2 Enylsuccinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electronic environment of a molecule, providing insights into its stability, reactivity, and spectroscopic properties. For Dipotassium (B57713) octadec-2-enylsuccinate, these methods are instrumental in understanding the distribution of electron density and the nature of the ionic interactions between the potassium cations and the succinate (B1194679) anion.
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is particularly useful for optimizing the molecular geometry to find the most stable conformation (lowest energy state) of Dipotassium octadec-2-enylsuccinate.
DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The geometry optimization process systematically alters the atomic coordinates to minimize the total electronic energy of the molecule. From these calculations, key energetic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability.
Table 1: Calculated Energetic Properties of this compound using DFT
| Property | Value (Hartree) | Value (eV) |
| Total Electronic Energy | -1234.5678 | -33594.1 |
| HOMO Energy | -0.2345 | -6.38 |
| LUMO Energy | 0.0123 | 0.33 |
| HOMO-LUMO Gap | 0.2468 | 6.71 |
Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical outputs from DFT calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy compared to DFT, albeit at a greater computational cost. These methods are employed to refine the energetic and electronic properties of this compound.
For a molecule of this size, MP2 calculations could be feasible to obtain more accurate electron correlation energies. These high-accuracy predictions are valuable for validating the results from less computationally expensive methods like DFT and for providing benchmark data for understanding intermolecular interactions, which are crucial for the self-assembly and interfacial behavior of this surfactant-like molecule.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations provide insights into a single molecule, Molecular Dynamics (MD) simulations are essential for understanding the behavior of a large ensemble of molecules in a condensed phase, such as in solution. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion.
The conformation of this compound in an aqueous solution is significantly influenced by its interactions with water molecules. The hydrophobic octadec-2-enyl tail will tend to avoid water, leading to a collapsed or folded conformation to minimize its exposed surface area. Conversely, the hydrophilic dipotassium carboxylate head groups will readily solvate.
MD simulations can model this behavior by placing a number of this compound molecules in a simulation box filled with water molecules. Over the course of the simulation, one can observe the spontaneous aggregation of the molecules into micelles or other self-assembled structures above a certain concentration, known as the critical micelle concentration (CMC). The simulations can provide data on the size and shape of these aggregates, as well as the conformational changes in the individual molecules.
Table 2: Simulated Properties of this compound in Aqueous Solution
| Property | Simulated Value |
| Radius of Gyration (single molecule) | 1.2 nm |
| Average Micelle Aggregation Number | 50-100 |
| Solvent Accessible Surface Area (SASA) of Hydrophobic Tail | 250 Ų |
Note: The data presented in this table is hypothetical and for illustrative purposes, representing typical outputs from MD simulations.
The amphiphilic nature of this compound makes it surface-active, meaning it will tend to adsorb at interfaces, such as the air-water or oil-water interface. MD simulations are a powerful tool to study the dynamics and thermodynamics of this adsorption process.
By constructing a simulation system with an explicit interface, the orientation and packing of the molecules at the interface can be investigated. Simulations can reveal how the molecules arrange themselves to lower the interfacial tension, with the hydrophobic tails extending into the non-polar phase (air or oil) and the hydrophilic head groups remaining in the aqueous phase. The potential of mean force (PMF) for moving a molecule from the bulk solution to the interface can also be calculated to determine the free energy of adsorption.
Reaction Pathway Elucidation Using Computational Methods
Computational methods can be used to explore the potential chemical reactions that this compound might undergo. For instance, the alkenyl group is susceptible to electrophilic addition reactions. The succinate portion could potentially undergo decarboxylation under certain conditions.
Using quantum chemical methods like DFT, the potential energy surface for a proposed reaction can be mapped out. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. A lower activation energy suggests a more favorable reaction pathway. These calculations can provide valuable insights into the stability of the compound and its potential degradation pathways. For example, the mechanism of oxidation at the double bond could be investigated by modeling the interaction with an oxidizing agent.
Due to a lack of available scientific data, a detailed theoretical and computational analysis of this compound, as outlined in the user's request, cannot be provided at this time. Extensive searches for scholarly articles and research data concerning the transition state characterization, mechanistic probing of catalytic cycles, and predicted spectroscopic signatures of this specific compound have yielded no relevant results.
The field of computational chemistry regularly employs theoretical models to predict and analyze the behavior of molecules. Methodologies such as ab initio molecular orbital theory and density functional theory (DFT) are instrumental in characterizing the high-energy, transient structures known as transition states that occur during chemical reactions. nih.govThese computational approaches allow for the calculation of geometries, vibrational frequencies, and potential energy surfaces, which are crucial for understanding reaction mechanisms. nih.gov In a typical study, researchers would utilize computational methods to model the reaction pathways of a compound like this compound. This would involve identifying the reactants, products, and all intermediate stationary points on the potential energy surface. nih.govThe transition states connecting these points would be located and their energetic barriers calculated to elucidate the reaction mechanism. nih.govFurthermore, computational techniques can predict various spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental findings to validate the theoretical models.
Unfortunately, no such studies appear to have been published for this compound. The available search results discuss the general strategies and applications of computational chemistry to other molecules and reactions, but none focus on the specific compound of interest. Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings.
Potential Academic Applications and Advanced Materials Science Contributions
Role as a Monomer or Cross-linking Agent in Polymer Synthesis
No specific studies on the use of Dipotassium (B57713) octadec-2-enylsuccinate as a monomer or cross-linking agent in either radical or condensation polymerization have been found in a review of scientific literature.
There are no available research findings on the participation of Dipotassium octadec-2-enylsuccinate in radical polymerization processes.
There is no documented research on the use of this compound in condensation polymerization to form polyester or polyamide analogues.
Integration into Functional Supramolecular Assemblies
The integration of this compound into functional supramolecular assemblies has not been specifically reported in academic publications.
There are no available studies detailing the formation or application of self-assembled monolayers using this compound for surface modification.
While the formation of vesicles and liposomes is a broad area of research, no specific studies have been identified that utilize this compound for this purpose. The amphiphilic nature of such a molecule could theoretically lend itself to self-assembly in aqueous environments, a principle that underlies the formation of liposomes and other bilayer structures. jsirjournal.com However, without experimental data, this remains a hypothetical application.
Exploration in Advanced Separation Technologies
A review of the literature did not yield any studies exploring the use of this compound in advanced separation technologies.
Role as a Complexing Agent in Metal Ion Extraction
The dicarboxylate functional group in this compound provides two potential binding sites for metal cations, enabling it to act as a chelating or complexing agent. This property is of significant interest in the field of hydrometallurgy and environmental remediation for the selective extraction and recovery of metal ions.
Research on analogous compounds, such as octenyl succinate-modified starches, has demonstrated the ability of the octenyl succinate (B1194679) moiety to complex with various metal ions. Studies have shown that the presence of the octenyl succinate group on a polymer backbone enhances its interaction with metal cations, including potassium, magnesium, and calcium. google.comresearchgate.net This interaction is attributed to the formation of coordinate bonds between the metal ion and the oxygen atoms of the carboxylate groups.
The efficiency of metal ion complexation is influenced by several factors, including the pH of the solution, the concentration of the complexing agent, and the nature of the metal ion. The long alkenyl chain of the octadec-2-enylsuccinate molecule can also play a role by creating a hydrophobic microenvironment that may influence the stability and solubility of the resulting metal complex in different solvent systems.
| Property | Description | Significance in Metal Ion Extraction |
| Chelating Group | Dicarboxylate (-COO⁻)₂ | Forms stable complexes with divalent and trivalent metal ions. |
| Amphiphilic Nature | Hydrophobic C18 alkenyl tail and hydrophilic dicarboxylate head | Influences the solubility of the metal complex in aqueous and organic phases, facilitating solvent extraction processes. |
| pH Sensitivity | The degree of ionization of the carboxylate groups is pH-dependent. | Allows for pH-controlled extraction and stripping of metal ions. |
While direct studies on the use of this compound for industrial-scale metal ion extraction are limited, the fundamental chemistry of the octenyl succinate group suggests its potential as a selective extractant, particularly for environmentally benign extraction processes.
Membrane Science Applications
The application of this compound and its derivatives in membrane science is a nascent area of research. The amphiphilic nature of the molecule suggests potential utility in the formation and modification of synthetic membranes for various separation processes.
Theoretically, the long hydrophobic tail could integrate into the lipid bilayer of liposomes or the polymeric matrix of synthetic membranes, while the hydrophilic head could be oriented towards the aqueous phase. This arrangement could be exploited to create membranes with tailored surface properties, such as altered hydrophilicity, charge density, and permeability.
While specific research on the incorporation of this compound into membranes is not extensively documented, the broader class of alkenyl succinic anhydrides has been explored in the context of modifying surfaces. wikipedia.org These modifications can influence the transport of ions and molecules across the membrane, a critical aspect of processes like reverse osmosis, nanofiltration, and gas separation. Further academic investigation is required to fully elucidate the potential of this compound in advanced membrane technologies.
Precursor for Advanced Organic Materials
The reactive nature of the succinate group in this compound makes it a valuable precursor for the synthesis of a variety of advanced organic materials. Its bio-based origin, derived from vegetable oils, aligns with the growing demand for sustainable and renewable chemical feedstocks.
Synthesis of Bio-based Esters and Amides
This compound can be readily converted into its corresponding diacid or anhydride (B1165640), which are versatile intermediates for the synthesis of esters and amides. The esterification or amidation reactions typically involve reacting the succinate derivative with alcohols or amines, respectively, often in the presence of a catalyst.
The resulting esters and amides, possessing a long C18 alkenyl chain, exhibit properties that make them suitable for a range of applications. For instance, esters derived from long-chain alcohols can function as emollients in cosmetics or as biodegradable lubricants. Amides, on the other hand, can be used as building blocks for polyamides or as rheology modifiers.
The synthesis of such derivatives from octenyl succinic anhydride, a closely related compound, is well-documented in academic literature. researchgate.netresearchgate.net These studies provide a strong foundation for the development of synthetic routes utilizing this compound as a starting material for novel bio-based chemicals.
| Derivative | Reactant | Potential Application |
| Diester | Long-chain alcohol | Bio-based lubricant, emollient |
| Diamide | Diamine | Monomer for polyamides, gelling agent |
| Ester-amide | Amino alcohol | Surfactant, functional additive |
Development of Renewable Lubricants or Plasticizers (Academic Synthesis Focus)
The long aliphatic chain of the octadec-2-enyl group is a key structural feature that suggests the potential of this compound derivatives as renewable lubricants and plasticizers. In the realm of academic research, the focus is on designing and synthesizing novel molecules from bio-based resources that can match or exceed the performance of their petroleum-based counterparts.
Renewable Lubricants: Esters synthesized from this compound and various bio-based polyols (e.g., glycerol, neopentyl glycol) are promising candidates for biolubricants. The presence of multiple ester groups can enhance lubricity and thermal stability, while the long hydrocarbon chain provides the necessary viscosity and film-forming properties. Academic studies on lubricants derived from vegetable oils and their derivatives often focus on optimizing the chemical structure to improve properties such as oxidative stability and low-temperature performance. core.ac.uk
Plasticizers: Plasticizers are additives that increase the flexibility and durability of polymers. Esters of octadec-2-enylsuccinic acid with short- to medium-chain alcohols could act as effective bio-based plasticizers for polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). The long alkenyl chain can disrupt the polymer's crystallinity and increase chain mobility, thereby reducing brittleness. The academic pursuit in this area involves synthesizing and evaluating the performance of these novel plasticizers in terms of their compatibility with the polymer matrix, plasticizing efficiency, and migration resistance. googleapis.com
The synthesis of these materials from a renewable precursor like this compound represents a significant contribution to the development of a more sustainable chemical industry.
Lack of Publicly Available Data Prevents Analysis of the Environmental Fate of this compound
A comprehensive review of publicly accessible scientific literature and databases has revealed no specific information on the environmental transformation and degradation pathways of the chemical compound this compound. Despite extensive searches for data pertaining to its abiotic and biotic degradation, including photolysis, hydrolysis, oxidation, and microbial interactions, no dedicated studies or detailed research findings were identified.
Consequently, it is not possible to provide a scientifically accurate and informative article on the "Environmental Transformation and Degradation Pathways of this compound" as outlined in the requested subject. The strict adherence to focusing solely on this specific compound, as per the user's instructions, cannot be fulfilled due to the absence of relevant data in the public domain.
The initial research strategy aimed to locate studies that would provide the necessary data to populate the requested sections on abiotic and biotic degradation mechanisms, including kinetics, specific microbial pathways, and the identification of transformation products. However, the search results were consistently general, focusing on the broader categories of organic compounds or other unrelated substances. No literature was found that specifically investigates the environmental persistence, degradation, or metabolic fate of this compound.
This absence of information prevents a detailed discussion on:
Environmental Transformation and Degradation Pathways of Dipotassium Octadec 2 Enylsuccinate
Transformation Products:Without degradation studies, the identification of environmental metabolites and transformation products remains unknown.
Therefore, the generation of an article with the requested detailed research findings and interactive data tables is not feasible. To do so would require speculation or the use of data from related but distinct compounds, which would violate the core instruction to focus solely on Dipotassium (B57713) octadec-2-enylsuccinate.
Environmental Transport and Fate Modeling of Dipotassium Octadec-2-enylsuccinate
However, the principles of environmental modeling can be discussed by examining the key input parameters that would be required for such a study. The behavior of this compound in these models would be largely inferred from its structural characteristics: a dicarboxylic acid salt with a long alkenyl chain. This structure suggests a compound with surfactant-like properties, having both a hydrophilic (dipotassium succinate) and a hydrophobic (octadecenyl chain) portion.
To illustrate the application of environmental fate modeling, data for a structurally related, albeit shorter-chain, compound, 1-octenylsuccinic anhydride (B1165640), can be considered. The United States Environmental Protection Agency (EPA) provides estimated values for several key environmental fate parameters for this compound. epa.gov It is important to note that while these parameters provide a basis for understanding the potential environmental behavior, the longer octadec-2-enyl chain and the dipotassium salt form of the target compound would lead to different quantitative values. For instance, the longer alkyl chain would likely increase the soil adsorption coefficient and the bioconcentration factor.
Key Parameters in Environmental Fate Modeling
The following table includes key parameters used in environmental fate models, with data provided for the analogue compound 1-octenylsuccinic anhydride for illustrative purposes.
| Parameter | Value for 1-Octenylsuccinic Anhydride | Significance in Environmental Modeling |
| Soil Adsorption Coeff. (Koc) | 214 L/kg | Indicates the tendency of a chemical to be adsorbed by soil and sediment. A higher Koc suggests less mobility in soil and a greater likelihood of partitioning to sediment in aquatic systems. |
| Bioconcentration Factor (BCF) | 20.0 L/kg | Measures the potential for a chemical to accumulate in aquatic organisms from the surrounding water. A higher BCF indicates a greater potential for bioaccumulation. |
| Biodegradation Half-Life | 4.27 days | The time it takes for 50% of the chemical to be broken down by microorganisms. Shorter half-lives indicate lower persistence in the environment. |
| Atmos. Hydroxylation Rate | 2.63e-11 cm³/molecule*sec | The rate at which the chemical reacts with hydroxyl radicals in the atmosphere. This is a primary degradation pathway for chemicals in the air. |
| Ready Biodegradability | 1.00 (Binary 0/1) | A qualitative indicator (1 = readily biodegradable, 0 = not readily biodegradable) from standardized tests, suggesting the compound can be rapidly broken down by microorganisms. |
Data for 1-octenylsuccinic anhydride sourced from the US EPA CompTox Chemicals Dashboard. epa.gov
Modeling Environmental Distribution
Environmental fate models, such as the Equilibrium Criterion (EQC) model or various fugacity-based models, use these parameters to predict the partitioning of a chemical in a model environment. For a substance like this compound, the modeling process would involve:
Defining the Environment: A standardized model environment is defined with specific volumes and compositions for air, water, soil, and sediment.
Inputting Chemical Properties: The model would require data similar to that in the table above. As a salt, its high water solubility would be a critical parameter, suggesting a primary distribution to the aquatic compartment. However, the long alkenyl chain would also impart a tendency to adsorb to organic matter in soil and sediment, a behavior quantified by the Koc value.
Simulating Transport and Degradation: The model calculates the movement between compartments (e.g., volatilization from water to air, deposition from air to soil) and the degradation within each compartment (e.g., biodegradation in water and soil, atmospheric hydroxylation in air).
Predicting Concentrations: The output of the model is an estimation of the chemical's concentration in each environmental compartment at equilibrium or over time.
Due to its structure as a dipotassium salt, this compound is expected to have very low volatility, making transport through the atmosphere unlikely. The primary routes of environmental transport would be in water and through adsorption to suspended solids and sediments. Its biodegradability would be a key factor determining its persistence. Long-chain dicarboxylic acids are known to be metabolized, though the rate can be influenced by factors such as chain length and branching. nih.gov
Future Research Directions and Emerging Paradigms for Dipotassium Octadec 2 Enylsuccinate
Integration with Artificial Intelligence and Machine Learning for Structure-Reactivity Predictions
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of Dipotassium (B57713) octadec-2-enylsuccinate. These computational tools can dramatically accelerate the pace of research and development by predicting molecular properties and optimizing synthetic processes. encyclopedia.pubvapourtec.com
Machine learning algorithms, particularly deep learning and neural networks, can be trained on vast datasets of chemical reactions and molecular structures to identify complex patterns. vapourtec.com For Dipotassium octadec-2-enylsuccinate, this means that researchers can predict its performance as a surfactant, emulsifier, or dispersing agent under various conditions without the need for extensive trial-and-error experimentation. encyclopedia.pubdigitellinc.com By analyzing its molecular structure, AI models can forecast key properties such as its critical micelle concentration (CMC), surface tension reduction capabilities, and its hydrophilic-lipophilic balance (HLB). encyclopedia.pubdigitellinc.com This predictive power allows for the rapid screening of potential applications and the design of new formulations with tailored properties. osti.gov
Furthermore, AI can optimize the synthesis of this compound by predicting reaction yields and identifying the most efficient reaction parameters, including temperature, pressure, and catalyst choice. vapourtec.comnd.edu This not only reduces the time and cost of production but also minimizes waste, aligning with the principles of green chemistry. The use of generative models in AI can even propose novel, more efficient synthetic routes that chemists may not have previously considered. osti.gov
Below is a hypothetical data table illustrating how a machine learning model could predict the properties of this compound compared to experimental values.
Table 1: Predicted vs. Experimental Properties of this compound using a Machine Learning Model
| Property | ML Predicted Value | Experimental Value |
|---|---|---|
| Critical Micelle Concentration (CMC) (mmol/L) | 0.85 | 0.88 |
| Surface Tension at CMC (mN/m) | 32.5 | 33.1 |
Novel Applications in Sustainable Chemistry and Circular Economy Principles
The principles of sustainable chemistry and the circular economy are central to the future of the chemical industry, and this compound is well-positioned to play a role in this transition. univarsolutions.co.ukellenmacarthurfoundation.org A key focus will be on developing manufacturing processes that are more environmentally friendly and that utilize renewable resources.
One of the primary goals is to move away from petrochemical feedstocks toward bio-based alternatives. nih.govyoutube.com The "octadec-2-enyl" portion of the molecule, a long-chain alkene, can potentially be derived from oleochemicals, which are sourced from plant and animal fats. mathmarkets.in This would significantly reduce the carbon footprint of the compound. Research into bio-based feedstocks for surfactants is a rapidly growing field, with an emphasis on creating products that are both high-performing and biodegradable. omnitechintl.commdpi.com
In the context of a circular economy, the focus extends beyond just the production phase to the entire lifecycle of the product. ellenmacarthurfoundation.org This includes designing this compound to be more easily biodegradable, which would minimize its environmental impact after use. univarsolutions.co.uk Furthermore, there is potential for upcycling, where waste streams from other industrial processes could be used as raw materials for its synthesis. The principles of a circular economy encourage a "cradle-to-cradle" approach, where materials are continuously repurposed, eliminating waste and pollution from the system. univarsolutions.co.ukellenmacarthurfoundation.org
The following table provides a comparative overview of a traditional versus a potential bio-based, circular production model for this compound.
Table 2: Comparison of Production Models for this compound
| Feature | Traditional Petrochemical Model | Bio-based Circular Model |
|---|---|---|
| Feedstock | Petroleum-derived alkenes | Plant-based oleochemicals |
| Energy Source | Fossil fuels | Renewable energy |
| Byproducts | Potentially hazardous waste | Recyclable or biodegradable materials |
| End-of-Life | Landfill or incineration | Biodegradation, composting |
Exploration of Bio-Inspired Synthetic Routes and Green Catalysis
Future research will increasingly look to nature for inspiration in synthesizing this compound. Bio-inspired synthesis aims to mimic the efficiency and selectivity of biological processes, often leading to more sustainable and effective production methods. nih.govresearchgate.netuq.edu.au
The use of enzymes and microorganisms in "white biotechnology" or fermentation processes is a promising avenue. omnitechintl.com These biocatalysts can perform complex chemical transformations under mild conditions, reducing the energy consumption and waste associated with traditional chemical synthesis. chemistryviews.org For instance, enzymatic catalysis could be employed to create the succinate (B1194679) ester linkage in a highly specific manner, avoiding the need for harsh chemical reagents. scispace.com
Green catalysis is another critical area of research. rsc.org This involves the development of catalysts that are highly efficient, reusable, and non-toxic. For the production of this compound, this could mean replacing traditional acid or base catalysts with solid catalysts that can be easily separated from the reaction mixture and reused multiple times. rsc.org The use of novel solvents, such as supercritical carbon dioxide, is also being explored to make the synthesis process greener. nih.gov These green chemistry principles aim to reduce the environmental impact of chemical production by minimizing waste and hazardous substance use. nih.gov
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced characterization techniques that allow for in-situ monitoring are becoming increasingly important. encyclopedia.pub These methods provide real-time data on the progress of a reaction, offering insights that are not available through traditional post-mortem analysis. nih.gov
Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to track the concentration of reactants and products as the synthesis proceeds. This allows for precise control over reaction conditions and can help to identify reaction intermediates and byproducts. Ion-selective electrodes and conductivity measurements can be employed for in-line monitoring of ionic surfactant concentrations in emulsion polymerization processes. acs.org
The use of reconfigurable Janus emulsions as optical probes is an emerging method for dynamically studying the properties of surfactants at liquid interfaces. acs.orgnih.gov This technique could provide valuable information on the effectiveness of this compound as a surfactant in real-time. By observing how the compound behaves at an oil-water interface, researchers can gain a more fundamental understanding of its performance and optimize its structure for specific applications. acs.orgnih.gov
Interdisciplinary Research with Materials Engineering and Nanotechnology
The unique properties of surfactants like this compound make them highly valuable in the fields of materials engineering and nanotechnology. monash.edu Interdisciplinary research in these areas is expected to lead to a wide range of novel applications.
In nanotechnology, surfactants are essential for the synthesis and stabilization of nanoparticles. ijcmas.comtandfonline.com this compound could be used to control the size and shape of nanoparticles during their formation, and to prevent them from aggregating. ijcmas.com The self-assembly of surfactants into micelles can also be used as templates for the creation of mesoporous materials with highly ordered structures. ijcmas.com These materials have potential applications in catalysis, drug delivery, and separation technologies. nih.gov
The interaction of this compound with polymers and other materials is also a rich area for exploration. It can be used to create stable emulsions and dispersions, which are fundamental to the formulation of a wide variety of products, from coatings and adhesives to personal care items. nih.gov The ability of this surfactant to modify surface properties can be harnessed to create materials with enhanced functionality, such as improved wettability or biocompatibility. nih.gov As research in materials science and nanotechnology continues to advance, so too will the potential applications for versatile molecules like this compound. rsc.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Carbon dioxide |
| Sodium dodecyl sulfate |
Q & A
Q. What are the standardized protocols for synthesizing dipotassium octadec-2-enylsuccinate, and how can purity be validated?
Methodological Answer:
- Synthesis: Utilize a two-step process: (1) esterification of octadec-2-enylsuccinic acid with potassium hydroxide under controlled pH (8–10) and temperature (60–80°C), followed by (2) recrystallization in ethanol-water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate:methanol (9:1) .
- Purity Validation:
- HPLC: Use a C18 column, isocratic elution with acetonitrile:water (70:30), and UV detection at 210 nm. Compare retention times against certified reference materials.
- Elemental Analysis: Confirm potassium content via inductively coupled plasma optical emission spectroscopy (ICP-OES), targeting theoretical values (K: ~17.5% w/w) .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- FTIR: Identify carboxylate (COO⁻) stretching vibrations at 1560–1610 cm⁻¹ and alkyl chain C-H stretches at 2850–2950 cm⁻¹. Compare to spectra of analogous succinate derivatives .
- NMR: Acquire ¹H and ¹³C spectra in D₂O. Key signals:
- Mass Spectrometry: Use ESI-MS in negative ion mode to detect [M⁻]⁻ ion at m/z 444.73, with isotopic peaks confirming potassium presence .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
Methodological Answer:
- Experimental Design:
- Systematically test solubility in polar (water, methanol), nonpolar (hexane), and amphiphilic (ethanol, DMSO) solvents at 25°C and 40°C. Use gravimetric analysis after 24-hour equilibration .
- Apply Hansen Solubility Parameters (HSPs) to model interactions. Calculate δd (dispersion), δp (polar), and δh (hydrogen bonding) for the compound using group contribution methods. Compare with solvent HSPs to predict miscibility .
- Data Contradiction Analysis: If discrepancies arise (e.g., unexpected insolubility in water), assess potential confounding factors:
Q. What experimental strategies are recommended to study the compound’s stability under oxidative or thermal stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples from 25°C to 500°C at 10°C/min under nitrogen. Identify decomposition onset temperature (Td) and residue mass. Compare with differential scanning calorimetry (DSC) to detect phase transitions .
- Oxidative Stability:
Q. How can computational modeling complement experimental data in predicting the compound’s behavior in lipid bilayer systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Build a model bilayer (e.g., DPPC lipids) using CHARMM-GUI. Embed the compound and simulate for 100 ns at 310 K. Analyze insertion depth, orientation, and hydrogen bonding with lipid headgroups using VMD or GROMACS .
- Compare with experimental data (e.g., Langmuir trough measurements of monolayer surface pressure-area isotherms) to validate predictions .
- Quantum Mechanics (QM): Calculate partial atomic charges and electrostatic potential surfaces (EPS) at the DFT/B3LYP/6-31G* level to explain preferential interactions with anionic vs. zwitterionic membranes .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving this compound?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (IC50, Hill slope) using software like GraphPad Prism. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .
- Bootstrap Analysis: Resample data 10,000 times to estimate confidence intervals for IC50, reducing bias from outliers .
- Reporting: Include dose-response curves with 95% CI, R² values, and ANOVA results for inter-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
